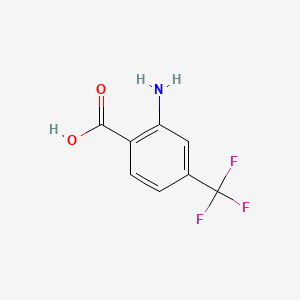

2-Amino-4-(trifluoromethyl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c9-8(10,11)4-1-2-5(7(13)14)6(12)3-4/h1-3H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQTLZJODEOHALT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30193191 | |

| Record name | 4-(Trifluoromethyl)anthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30193191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402-13-1 | |

| Record name | 2-Amino-4-(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=402-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trifluoromethyl)anthranilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Trifluoromethyl)anthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30193191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(trifluoromethyl)anthranilic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.308 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-4-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-(trifluoromethyl)benzoic acid, also known as 4-(Trifluoromethyl)anthranilic acid, is a synthetic aromatic organic compound of significant interest in medicinal chemistry and agrochemical research. Its structural features, namely the trifluoromethyl group and the anthranilic acid scaffold, impart unique electronic and lipophilic properties. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its applications.

Chemical and Physical Properties

This compound is typically a white to amber crystalline powder at room temperature.[1] The presence of the electron-withdrawing trifluoromethyl group and the electron-donating amino group on the benzoic acid ring creates a molecule with distinct reactivity and potential for diverse chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 402-13-1 | [1][2] |

| Molecular Formula | C₈H₆F₃NO₂ | [2] |

| Molecular Weight | 205.13 g/mol | [2] |

| Appearance | White to amber crystalline powder | [1] |

| Melting Point | 175-176 °C | [1] |

| Boiling Point | 296 °C at 760 mmHg | [1] |

| Purity | Typically ≥ 97% | [1] |

Solubility:

Spectral Characterization (Predicted)

As experimental spectra are not widely published, the following are predicted spectral characteristics based on the analysis of structurally similar compounds.

Predicted ¹H NMR Spectrum

In a solvent like DMSO-d₆, the proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and carboxylic acid groups. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene ring. The chemical shifts would be influenced by the electron-withdrawing nature of the trifluoromethyl group and the electron-donating effect of the amino group.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum would be characterized by signals for the eight carbon atoms in the molecule. The carbon of the trifluoromethyl group would exhibit a quartet due to coupling with the three fluorine atoms. The aromatic carbons would appear in the typical downfield region, with their chemical shifts influenced by the substituents. The carboxyl carbon would be observed at the lowest field.

Predicted FT-IR Spectrum

The infrared spectrum would be expected to show characteristic absorption bands for the functional groups present:

-

N-H stretching of the primary amine around 3300-3500 cm⁻¹.

-

O-H stretching of the carboxylic acid, likely a broad band in the region of 2500-3300 cm⁻¹.

-

C=O stretching of the carboxylic acid around 1700 cm⁻¹.

-

C-F stretching bands associated with the trifluoromethyl group, typically strong absorptions in the 1000-1300 cm⁻¹ region.

-

Aromatic C-H and C=C stretching bands in their characteristic regions.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the catalytic hydrogenation of its nitro precursor, 2-nitro-4-(trifluoromethyl)benzoic acid.[2]

Experimental Protocol: Catalytic Hydrogenation

This protocol is based on a literature procedure and provides a robust method for the synthesis of the title compound.[2]

Materials:

-

2-Nitro-4-(trifluoromethyl)benzoic acid

-

Ethanol

-

5% Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas

Procedure:

-

In a suitable hydrogenation reactor, dissolve 250 g (1.06 mol) of 2-nitro-4-(trifluoromethyl)benzoic acid in 1 liter of ethanol.

-

Carefully add 7.5 g of 5% palladium on carbon catalyst to the solution.

-

Seal the reactor and purge with an inert gas, such as nitrogen, before introducing hydrogen.

-

Pressurize the reactor with hydrogen to 1-2.5 bar.

-

Begin agitation and gradually increase the temperature from 10 °C to 104 °C.

-

Monitor the reaction progress by hydrogen uptake. The reaction is typically complete within 2 hours.

-

Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Purge the reactor with an inert gas.

-

Remove the palladium catalyst by filtration through a pad of celite.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

-

The resulting light yellow solid is this compound. The reported yield is approximately 99%, with a melting point of 174-176 °C.[2]

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

This compound serves as a valuable building block in the synthesis of more complex molecules, primarily in the pharmaceutical and agrochemical sectors.[4]

-

Pharmaceutical Intermediate: The trifluoromethyl group is a common motif in many modern pharmaceuticals, as it can enhance metabolic stability, binding affinity, and bioavailability. The anthranilic acid scaffold is also present in numerous bioactive compounds. This makes this compound a key intermediate in the development of new therapeutic agents, including anti-inflammatory drugs and selective enzyme inhibitors.[1]

-

Agrochemical Synthesis: This compound is also utilized in the synthesis of novel herbicides and pesticides. The unique properties conferred by the trifluoromethyl group can lead to enhanced efficacy and selectivity in crop protection agents.[4]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Diagram of Safety Precautions:

Caption: Key safety considerations for handling the compound.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant applications in drug discovery and agrochemical development. Its synthesis via catalytic hydrogenation is a well-established and high-yielding process. Understanding its properties and handling requirements is crucial for its safe and effective use in research and development.

References

-

- ChemicalBook

-

- Guidechem

-

- ResearchGate

-

- Applied Chemistry Today

-

- ChemicalBook

-

- AIP Publishing

-

- ResearchGate

-

- Organic Chemistry Portal

-

- ResearchGate

-

- ResearchGate

-

- Benchchem

-

- Chem-Impex

-

- ResearchGate

-

- PubMed

-

- Crescent Chemical Company

-

- Sigma-Aldrich

-

- SciSpace

-

- ResearchGate

-

- Sigma-Aldrich

-

- ChemicalBook

-

- Sigma-Aldrich

-

- ACS Publications

-

- Beilstein Journal of Organic Chemistry

-

- PMC

-

- Organic Chemistry Portal

Sources

An In-depth Technical Guide on the Physicochemical Properties of 2-Amino-4-(trifluoromethyl)benzoic acid

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide to the core physicochemical properties of 2-Amino-4-(trifluoromethyl)benzoic acid. As a pivotal building block in modern synthetic chemistry, a thorough understanding of its characteristics is essential for its effective application in research and development, particularly within the pharmaceutical and agrochemical sectors. This guide provides an in-depth analysis of its structural, thermal, solubility, and spectroscopic properties, supported by actionable experimental protocols.

Section 1: Chemical Identity and Structure

This compound, also known as 4-(Trifluoromethyl)anthranilic acid, is an aromatic organic compound.[1] Its unique molecular architecture, featuring an amino group, a carboxylic acid, and a trifluoromethyl group on a benzene ring, imparts a distinct combination of electronic and lipophilic properties. These characteristics make it a valuable intermediate in the synthesis of bioactive molecules, including antiviral and anti-inflammatory drugs.[1][2]

Molecular Structure

The strategic placement of the electron-donating amino group and the strongly electron-withdrawing trifluoromethyl group creates a molecule with specific reactivity and conformational preferences, which are critical for its role in designing targeted therapeutic agents.

Caption: Workflow for solubility determination using the shake-flask method.

Methodology:

-

Preparation: Add an excess amount of this compound to a vial containing a precise volume of the chosen solvent.

-

Equilibration: Seal the vial and place it in a temperature-controlled shaker bath. Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved. [3]3. Phase Separation: Allow the mixture to stand, or centrifuge it, to sediment the undissolved solid. [3]4. Sampling: Carefully extract a known volume of the clear, saturated supernatant.

-

Analysis: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Quantification: Calculate the solubility, typically expressed in mg/mL or mol/L, by comparing the analytical response to a pre-established calibration curve. [3]

Acidity (pKa)

The pKa value is a measure of the acidity of a compound and is crucial for predicting its ionization state at different pH values. This, in turn, influences its solubility, membrane permeability, and receptor-binding interactions.

| Property | Predicted Value |

| pKa | 4.43 ± 0.10 [4] |

Expert Insight: The pKa of the carboxylic acid is influenced by the electronic effects of the other substituents on the aromatic ring. The strongly electron-withdrawing trifluoromethyl group (-CF₃) increases the acidity of the carboxylic acid (lowering the pKa) by stabilizing the carboxylate anion through inductive effects. Conversely, the electron-donating amino group (-NH₂) decreases the acidity (raising the pKa). The interplay of these opposing effects results in the observed pKa.

Section 3: Spectroscopic and Analytical Data

Spectroscopic data provides the definitive structural confirmation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. While a full experimental spectrum is not provided here, the expected chemical shifts can be predicted based on the functional groups present.

-

¹H NMR: Aromatic protons are expected to appear in the range of δ 6.5-8.0 ppm. The amino protons will likely present as a broad singlet, and the carboxylic acid proton as a very broad singlet at a higher chemical shift.

-

¹³C NMR: The carbon atoms of the benzene ring, the carboxylic acid, and the trifluoromethyl group will each give distinct signals.

-

¹⁹F NMR: A single resonance is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are detailed below.

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |

| N-H (Amino) | 3500-3100 [5] | Stretching |

| O-H (Carboxylic Acid) | ~3300-2500 (broad) [6] | Stretching (H-bonded) |

| C=O (Carboxylic Acid) | 1700-1680 [6] | Stretching |

| C-O (Carboxylic Acid) | 1320-1210 [6] | Stretching |

| C-F (Trifluoromethyl) | ~1300-1100 [7] | Stretching |

Section 4: Reactivity and Stability

Chemical Reactivity

The reactivity of this compound is primarily dictated by its amino and carboxylic acid functional groups. [7]The amino group can act as a nucleophile, while the carboxylic acid can undergo esterification and amidation reactions. The trifluoromethyl group is generally stable but deactivates the aromatic ring towards electrophilic substitution.

Stability and Storage

For maintaining the integrity of the compound, the following storage conditions are recommended:

-

Storage: Keep in a dark place, sealed in a dry environment at room temperature. [4]

Section 5: Applications in Research and Development

This compound is a key intermediate in the synthesis of a wide array of compounds with significant biological activity.

-

Pharmaceutical Development: It is extensively used in the synthesis of anti-inflammatory and analgesic drugs. [2]The trifluoromethyl group often enhances metabolic stability and cell permeability of drug candidates. [2]* Agrochemicals: This compound also serves as a building block in the formulation of herbicides and pesticides. [2]

Section 6: Safety and Handling

Adherence to proper safety protocols is paramount when handling this chemical.

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). * Precautionary Statements: Avoid breathing dust. Wear protective gloves, eye protection, and face protection. If in eyes, rinse cautiously with water for several minutes. * Personal Protective Equipment (PPE): Standard laboratory attire, including safety goggles, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated area or a fume hood. [8] This guide provides a foundational understanding of the physicochemical properties of this compound. By leveraging this information, researchers and developers can more effectively utilize this versatile compound in their synthetic and developmental endeavors.

References

-

Supporting Information. [Link]

-

Angene Chemical. Safety Data Sheet. [Link]

-

Wiley-VCH. Supporting Information. [Link]

-

Fisher Scientific. SAFETY DATA SHEET. [Link]

-

Solubility of Things. 4-(Trifluoromethyl)benzoic acid. [Link]

-

PubChem. 4-amino-2-(trifluoromethyl)benzoic Acid | C8H6F3NO2 | CID 3836325. [Link]

-

DergiPark. Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. [Link]

-

Doc Brown's Advanced Organic Chemistry. infrared spectrum of benzoic acid. [Link]

-

ResearchGate. The FT-IR (a) and FT-Raman (b) spectra of o -aminobenzoic acid. [Link]

-

PubMed. FTIR and Raman spectra and optimized geometry of 2,3,6-tri-fluorobenzoic acid dimer: a DFT and SQMFF study. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound CAS#: 402-13-1 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

An In-Depth Technical Guide to Determining the Solubility of 2-Amino-4-(trifluoromethyl)benzoic Acid in Organic Solvents

Introduction: Understanding the Solubility Profile of a Key Pharmaceutical Intermediate

2-Amino-4-(trifluoromethyl)benzoic acid is a fluorinated aromatic compound of significant interest in medicinal chemistry and agrochemical synthesis.[1][2] Its structural motifs—an aminobenzoic acid core functionalized with a highly electronegative trifluoromethyl group—impart unique electronic and lipophilic properties that make it a valuable building block for bioactive molecules, including antiviral and anti-inflammatory agents.[1] The trifluoromethyl group, in particular, is known to enhance metabolic stability and lipophilicity, crucial parameters in drug design.[2]

A thorough understanding of the solubility of this compound in various organic solvents is a critical prerequisite for its effective use in synthetic chemistry and formulation development. Solubility data dictates the choice of reaction media, purification strategies (e.g., crystallization), and the feasibility of formulating liquid dosage forms. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and interpret the solubility of this compound. While specific quantitative solubility data for this compound is not widely published, this guide will equip you with the theoretical understanding and practical protocols to generate this crucial dataset in your own laboratory.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is governed by its physicochemical properties and its interactions with the solvent. For this compound, the key characteristics are summarized below.

| Property | Value/Description | Impact on Solubility |

| Molecular Formula | C₈H₆F₃NO₂ | - |

| Molecular Weight | 205.13 g/mol [3] | Influences the mass of solute that can dissolve in a given volume of solvent. |

| Melting Point | 174-176 °C[3] | A high melting point suggests strong intermolecular forces in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur. |

| pKa (Predicted) | 4.43 ± 0.10 | The carboxylic acid moiety will be predominantly in its neutral form in non-polar organic solvents and can be ionized in polar protic solvents, affecting solubility. |

| Appearance | White to amber crystalline powder[2] | The crystalline nature indicates a well-ordered solid lattice that requires energy to disrupt. |

| Polarity | The molecule possesses both polar (amino and carboxylic acid groups) and non-polar (trifluoromethylphenyl part) regions. It is generally considered to have moderate solubility in common polar solvents.[1] | "Like dissolves like" is a guiding principle. Polar functional groups will interact favorably with polar solvents, while the trifluoromethyl group enhances lipophilicity.[2] |

The interplay of these properties suggests that this compound will exhibit a range of solubilities across different organic solvents. It is expected to be more soluble in polar organic solvents such as alcohols (e.g., ethanol) and acetone, where hydrogen bonding and dipole-dipole interactions can occur.[4] Its solubility in non-polar solvents is likely to be lower.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The equilibrium or thermodynamic solubility is the maximum concentration of a compound that can dissolve in a solvent at a specific temperature when the system is at equilibrium. The "gold standard" for determining thermodynamic solubility is the shake-flask method.[5] This method involves agitating an excess of the solid compound in the solvent for a sufficient time to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved compound in the supernatant.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound using the shake-flask method.

Detailed Step-by-Step Protocol

Materials and Equipment:

-

This compound (purity ≥97%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

HPLC column suitable for reverse-phase chromatography (e.g., C18)

Procedure:

-

Preparation of the Slurry:

-

Add an excess amount of this compound to a pre-weighed vial. The excess should be sufficient to ensure that a solid phase remains at equilibrium. A good starting point is to add approximately 10-20 mg of the compound to 1-2 mL of the solvent.

-

Record the exact mass of the compound added.

-

Add a precise volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a predetermined period to ensure equilibrium is reached. A typical duration is 24 to 72 hours. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration in solution has reached a plateau.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow for sedimentation of the excess solid.

-

To ensure complete removal of undissolved particles, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove any fine, suspended particles that could interfere with the analysis and lead to an overestimation of solubility.

-

-

Quantification by HPLC-UV:

-

Method Development: A reverse-phase HPLC-UV method is suitable for the quantification of this compound. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. The UV detection wavelength should be set at the λmax of the compound for optimal sensitivity.

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Generate a calibration curve by plotting the peak area from the HPLC chromatograms against the concentration of the standards.

-

Sample Analysis: Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample onto the HPLC system and record the peak area.

-

Calculate the concentration of this compound in the diluted sample using the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration in the original undiluted supernatant by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Data Presentation and Interpretation

The results of the solubility studies should be compiled in a clear and organized manner. The following table provides a template for recording the determined solubility values.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (g/L) | Molar Solubility (mol/L) |

| Methanol | 25 | |||

| Ethanol | 25 | |||

| Isopropanol | 25 | |||

| Acetone | 25 | |||

| Acetonitrile | 25 | |||

| Ethyl Acetate | 25 | |||

| Dichloromethane | 25 | |||

| Dimethyl Sulfoxide (DMSO) | 25 | |||

| N,N-Dimethylformamide (DMF) | 25 |

Interpreting the Results:

The obtained solubility data will provide valuable insights into the behavior of this compound in different solvent environments.

-

High Solubility in Polar Protic Solvents (e.g., Methanol, Ethanol): This would be expected due to the ability of the amino and carboxylic acid groups to form hydrogen bonds with the solvent.

-

Good Solubility in Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF): These solvents can engage in dipole-dipole interactions and may also act as hydrogen bond acceptors.

-

Lower Solubility in Solvents of Intermediate Polarity (e.g., Ethyl Acetate, Dichloromethane): These solvents are less capable of effectively solvating the polar functional groups of the molecule.

-

Poor Solubility in Non-Polar Solvents (not tested in the template, but expected): Solvents like hexane or toluene would not be able to overcome the strong intermolecular forces of the crystalline solid.

This data is instrumental for:

-

Process Chemists: Selecting appropriate solvents for synthesis, work-up, and purification.

-

Formulation Scientists: Identifying suitable solvent systems for developing liquid formulations or for use in amorphous solid dispersions to enhance bioavailability.

-

Analytical Chemists: Choosing appropriate diluents for sample preparation and analysis.

Conclusion: A Foundation for Informed Development

While publicly available quantitative solubility data for this compound is scarce, this guide provides a robust and scientifically sound methodology for its determination. By following the detailed shake-flask protocol and employing a validated HPLC-UV method for quantification, researchers can generate reliable and accurate solubility data. This information is fundamental to unlocking the full potential of this important chemical intermediate in the fields of drug discovery and development, enabling rational solvent selection and facilitating the advancement of new therapeutic and agrochemical agents.

References

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

- Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical Sciences, 94(1), 1-16.

- Avdeef, A. (2007). The Rise of pH-Metric LogP. Current Topics in Medicinal Chemistry, 7(5), 533-553.

- Bergström, C. A. S., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 385-393.

- Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981). pKa prediction for organic acids and bases. Springer.

- World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019.

- BenchChem. (2025). A Comparative Guide to Analytical Methods for 4-Amino-2-fluorobenzoic Acid Quantification. Retrieved from a hypothetical BenchChem technical note.

- Völgyi, G., Baka, E., Box, K. J., Comer, J. E. A., & Takács-Novák, K. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson–Hasselbalch relationship. Analytica Chimica Acta, 673(1), 40-46.

Sources

A Spectroscopic Guide to 2-Amino-4-(trifluoromethyl)benzoic Acid: Elucidating Molecular Structure

Introduction

In the landscape of pharmaceutical and agrochemical development, the precise characterization of molecular entities is paramount. 2-Amino-4-(trifluoromethyl)benzoic acid (CAS No. 402-13-1) stands as a crucial building block, valued for the unique electronic properties imparted by its trifluoromethyl group, which can enhance metabolic stability and binding affinity in target molecules.[1] This guide provides an in-depth analysis of the expected spectral data for this compound, offering a foundational reference for researchers and quality control specialists. As direct, fully interpreted spectra for this specific molecule are not widely published, this document synthesizes data from structurally analogous compounds and first principles of spectroscopy to present a robust, predictive analysis.

Our approach mimics the real-world challenge of characterizing novel or sparsely documented compounds, where a deep understanding of spectroscopic principles is essential for structural confirmation. We will explore the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between molecular structure and spectral output.

Workflow for Spectroscopic Analysis

A systematic workflow ensures comprehensive characterization of a chemical entity like this compound. The process begins with sample preparation, followed by analysis using orthogonal spectroscopic techniques to build a complete structural profile.

Caption: General workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. For this compound, the substitution pattern on the aromatic ring creates a distinct set of signals that are highly informative.

Expected ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show signals for the three aromatic protons and the labile protons of the amine (-NH₂) and carboxylic acid (-COOH) groups. The chemical shifts of the labile protons are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice as it can solubilize the compound and often allows for the observation of both -NH₂ and -COOH protons.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |

|---|---|---|---|

| -COOH | > 12.0 | Broad Singlet (br s) | The acidic proton is highly deshielded and its signal is often broad due to chemical exchange.[2][3] |

| H-6 | ~7.8 - 8.0 | Doublet (d) | Ortho to the electron-withdrawing -COOH group, leading to significant deshielding.[3][4] |

| -NH₂ | ~5.0 - 6.0 | Broad Singlet (br s) | The amino protons are less deshielded than the carboxylic proton and their signal is broadened by exchange and quadrupolar effects of nitrogen. |

| H-5 | ~7.0 - 7.2 | Doublet of Doublets (dd) | Influenced by both the ortho -CF₃ group and the meta -NH₂ group. |

| H-3 | ~6.8 - 7.0 | Singlet (or narrow d) | Ortho to the electron-donating -NH₂ group and meta to the -CF₃ group, making it the most shielded aromatic proton. |

Causality: The electron-withdrawing nature of the carboxylic acid and trifluoromethyl groups deshields (shifts downfield) nearby protons (H-6, H-5), while the electron-donating amino group shields (shifts upfield) its adjacent protons (H-3).[3]

Expected ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will reveal eight distinct carbon signals. The trifluoromethyl group causes a characteristic quartet for the carbon it is attached to (C-4) due to ¹J-CF coupling, and smaller couplings (²J-CF, ³J-CF) with neighboring carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Rationale |

|---|---|---|---|

| C=O (C-7) | ~168 - 170 | Singlet (s) | Typical chemical shift for a carboxylic acid carbonyl carbon.[5] |

| C-2 | ~150 - 155 | Singlet (s) | Carbon bearing the amino group is significantly deshielded. |

| C-4 | ~130 - 135 | Quartet (q, ¹J-CF ≈ 270 Hz) | The direct coupling to three fluorine atoms results in a strong quartet and significant deshielding.[6] |

| C-6 | ~130 - 132 | Singlet (s) | Aromatic CH carbon adjacent to the carboxyl group. |

| CF₃ | ~123 - 126 | Quartet (q, ¹J-CF ≈ 270-290 Hz) | The trifluoromethyl carbon itself appears as a strong quartet.[6] |

| C-1 | ~115 - 120 | Singlet (s) | Quaternary carbon attached to the -COOH group. |

| C-5 | ~118 - 122 | Quartet (q, small ³J-CF) | Aromatic CH carbon with a small coupling to the fluorine atoms. |

| C-3 | ~110 - 114 | Quartet (q, small ³J-CF) | Aromatic CH carbon shielded by the adjacent amino group. |

Caption: Molecular structure of this compound.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Phase and baseline correct the spectra and integrate the signals for ¹H NMR.

Infrared (IR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule. Each group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational energy. Attenuated Total Reflectance (ATR) is a common sampling technique for solid powders, requiring minimal sample preparation.[7][8]

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3500 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium |

| 3300 - 2500 | O-H Stretch | Carboxylic Acid (-COOH) | Broad, Strong |

| 1700 - 1670 | C=O Stretch | Carboxylic Acid (C=O) | Strong |

| 1620 - 1580 | N-H Bend | Primary Amine (-NH₂) | Medium |

| 1600, 1475 | C=C Stretch | Aromatic Ring | Medium-Weak |

| 1320 - 1100 | C-F Stretch | Trifluoromethyl (-CF₃) | Strong, Multiple Bands |

| 1300 - 1200 | C-O Stretch | Carboxylic Acid (-COOH) | Medium |

Causality: The broadness of the O-H stretch in the carboxylic acid is a hallmark feature resulting from extensive intermolecular hydrogen bonding, which creates a wide distribution of vibrational energy states.[9][10] The C-F stretches are typically very strong and appear in a complex pattern in the fingerprint region, serving as a reliable indicator of the trifluoromethyl group.

Experimental Protocol: ATR-FTIR Spectroscopy

-

Background Collection: Ensure the ATR crystal (e.g., diamond) is clean.[8] Collect a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.[11]

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.[12]

-

Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure, ensuring good contact between the sample and the crystal surface.[8]

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is typically 4000–400 cm⁻¹.[13][14]

-

Data Processing: The software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Mass Spectrometry: Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. Using a technique like Electron Ionization (EI), the molecule is ionized to form a molecular ion (M⁺•), which then fragments in a predictable manner.

The molecular weight of C₈H₆F₃NO₂ is 205.13 g/mol , so the molecular ion peak is expected at an m/z (mass-to-charge ratio) of 205.[15][16]

Table 4: Predicted Key Mass Fragments (EI-MS)

| m/z Value | Proposed Fragment | Neutral Loss | Rationale |

|---|---|---|---|

| 205 | [C₈H₆F₃NO₂]⁺• | - | Molecular Ion (M⁺•) |

| 188 | [C₈H₅F₃NO]⁺• | •OH (17) | Loss of a hydroxyl radical from the carboxylic acid group, a common fragmentation for benzoic acids.[17][18] |

| 160 | [C₇H₅F₃N]⁺• | •COOH (45) | Loss of the entire carboxyl group as a radical.[17] |

| 145 | [C₇H₅F₂N]⁺• | HF + •COOH | Subsequent loss of HF from the m/z 160 fragment. |

| 132 | [C₇H₅F₂]⁺ | •NH₂ + •COOH | Loss of both functional groups. |

Causality: Fragmentation is driven by the stability of the resulting ions and neutral species.[19] The loss of small, stable neutral molecules or radicals like •OH is energetically favorable. The aromatic ring itself is quite stable, so many observed fragments will retain this core structure.

Fragmentation Pathway Diagram

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., ~1 mg/mL) in a volatile organic solvent like dichloromethane or methanol.[20]

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

GC Separation:

-

Column: Use a standard nonpolar capillary column (e.g., HP-5ms, 30 m x 0.25 mm).[21]

-

Injection: Inject 1 µL of the sample solution into the GC inlet, typically held at ~250-280°C.[21][22]

-

Oven Program: Ramp the oven temperature (e.g., start at 50°C, hold for 1 min, then ramp at 10°C/min to 300°C) to elute the compound.[21]

-

-

MS Detection:

-

Ionization: Use a standard EI energy of 70 eV.

-

Mass Range: Scan a mass range of m/z 40-400 to detect the molecular ion and relevant fragments.

-

Data Acquisition: The detector will record the mass spectra of the compound as it elutes from the GC column.

-

Conclusion

The structural elucidation of this compound is reliably achieved through a synergistic application of NMR, IR, and Mass Spectrometry. NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (-COOH, -NH₂, -CF₃), and Mass Spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. The predictive analysis presented in this guide, grounded in established chemical principles and data from analogous structures, provides a robust framework for the identification and characterization of this important chemical intermediate, ensuring its quality and proper application in research and development.

References

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from Agilent.com. [Link]

-

Soloshonok, V. A., et al. (2008). Supporting Information for Asymmetric Synthesis of β-Trifluoromethyl-α-Amino Acids. Wiley-VCH. [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from pslc.ws. [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from drawell.com. [Link]

-

Royal Society of Chemistry. (2018). Supporting Information for Green Chem., 2018, 20, 3038. Retrieved from rsc.org. [Link]

-

El-Aneed, A., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8206. [Link]

-

Huynh, H. V., et al. (2021). Extended characterization of petroleum aromatics using off-line LC-GC-MS. PeerJ, 9, e12458. [Link]

-

UCI Aerosol Photochemistry Group. (2014). Fourier Transform Infrared Spectroscopy. Retrieved from uci.edu. [Link]

-

El-Aneed, A., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. MDPI. [Link]

-

Thermo Scientific. (2013). Using the ATR technique to collect FT-IR spectra. Retrieved from YouTube. [Link]

-

Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from rsc.org. [Link]

-

MIT OpenCourseWare. (n.d.). APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes. Retrieved from mit.edu. [Link]

-

Tobiszewski, M., & Namieśnik, J. (2017). Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. Molecules, 22(8), 1266. [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from docbrown.info. [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)benzoic acid. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

-

Gadikota, V., et al. (2023). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248-252. [Link]

-

Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Retrieved from chemguide.co.uk. [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from docbrown.info. [Link]

-

Alachem Co., Ltd. (n.d.). This compound. Retrieved from alachem.com. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from msu.edu. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from libretexts.org. [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid. Retrieved from docbrown.info. [Link]

-

McGill University. (n.d.). FTIR Spectrum II. Retrieved from mcgill.ca. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry of Some Common Functional Groups. Retrieved from libretexts.org. [Link]

-

Wierzejewska, M., et al. (2021). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 26(11), 3326. [Link]

-

Świsłocka, R., et al. (2012). The FT-IR (a) and FT-Raman (b) spectra of o-aminobenzoic acid. ResearchGate. [Link]

-

Mary, Y. S., et al. (2013). Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method. Journal of Chemical and Pharmaceutical Research, 5(12), 646-660. [Link]

-

SpectraBase. (n.d.). 4-Amino-2-methylbenzoic acid - Optional[FTIR] - Spectrum. Retrieved from spectrabase.com. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. rsc.org [rsc.org]

- 3. web.mit.edu [web.mit.edu]

- 4. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. agilent.com [agilent.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. researchgate.net [researchgate.net]

- 10. jocpr.com [jocpr.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 13. FTIR Spectrum II | McGill Chemistry Characterization Facility - McGill University [mcgill.ca]

- 14. mdpi.com [mdpi.com]

- 15. biosynth.com [biosynth.com]

- 16. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 19. chemguide.co.uk [chemguide.co.uk]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

2-Amino-4-(trifluoromethyl)benzoic acid crystal structure and polymorphism

An In-Depth Technical Guide to the Crystal Structure and Polymorphism of 2-Amino-4-(trifluoromethyl)benzoic acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the methodologies and analytical techniques essential for the characterization of the crystal structure and polymorphism of this compound. While specific crystallographic data for this compound is not publicly available, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals on how to approach the solid-state characterization of this and similar active pharmaceutical ingredients (APIs). The guide emphasizes the causality behind experimental choices, the integration of various analytical techniques for a holistic understanding, and the importance of polymorphism in drug development.

Introduction: The Significance of Solid-Form Characterization

This compound is a fluorinated aromatic compound that holds potential as a valuable intermediate in medicinal chemistry and agrochemical synthesis.[1] Its structural motifs, including the amino and carboxylic acid groups, alongside the electron-withdrawing trifluoromethyl group, make it a candidate for the development of bioactive compounds such as antiviral and anti-inflammatory agents.[1]

In the pharmaceutical industry, the solid-state properties of an active pharmaceutical ingredient (API) are as crucial as its molecular structure. Different solid forms, or polymorphs, of the same compound can exhibit distinct physicochemical properties, including solubility, dissolution rate, bioavailability, stability, and manufacturability. The existence of multiple polymorphic forms is a common phenomenon for organic molecules, arising from the ability of the molecules to adopt different conformations or packing arrangements in the crystal lattice.[2][3]

Therefore, a thorough investigation of the crystal structure and polymorphism of this compound is a critical step in its development as a potential drug candidate. This guide outlines a systematic approach to such an investigation, drawing upon established methodologies in the field of solid-state chemistry.

Polymorph Screening and Crystallization: The Quest for Different Solid Forms

The first step in characterizing the polymorphism of a compound is a comprehensive screening to identify all accessible solid forms. This is typically achieved by crystallizing the compound under a wide range of conditions.

Rationale for Crystallization Techniques

The choice of crystallization method and solvent is critical as it can significantly influence the resulting polymorphic form. The goal is to explore a diverse set of thermodynamic and kinetic conditions to encourage the nucleation and growth of different crystal structures.

Experimental Protocol: Polymorph Screening

A typical polymorph screening workflow for this compound would involve the following steps:

-

Solvent Selection: A variety of solvents with different polarities, hydrogen bonding capabilities, and boiling points should be selected. This could include, but is not limited to, water, ethanol, methanol, acetone, ethyl acetate, acetonitrile, toluene, and hexane.

-

Crystallization Methods:

-

Slow Evaporation: Saturated solutions of the compound in various solvents are allowed to evaporate slowly at different temperatures (e.g., ambient, 4°C, 40°C). This method provides a slow approach to supersaturation, often yielding thermodynamically stable forms.

-

Cooling Crystallization: Saturated solutions at elevated temperatures are slowly or rapidly cooled to induce crystallization. The cooling rate can influence which polymorph nucleates.

-

Anti-Solvent Addition: An anti-solvent (in which the compound is poorly soluble) is added to a solution of the compound, leading to rapid supersaturation and precipitation.

-

Melt Crystallization (if thermally stable): The compound is melted and then cooled at different rates. This can sometimes produce polymorphs that are not accessible from solution.[4]

-

Sublimation: For compounds that sublime, this technique can yield high-purity crystals and potentially new polymorphic forms.[5]

-

-

Isolation and Initial Characterization: The resulting solid from each experiment is isolated and initially characterized by a rapid technique like Powder X-ray Diffraction (PXRD) to identify unique crystalline forms.

Core Analytical Techniques for Solid-State Characterization

Once different solid forms are identified, a battery of analytical techniques is employed for a comprehensive characterization.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the gold standard for determining the absolute crystal structure of a compound. It provides precise information about bond lengths, bond angles, molecular conformation, and the packing of molecules in the crystal lattice.

Experimental Protocol: SCXRD

-

Crystal Growth: High-quality single crystals are grown using one of the crystallization methods described above, often requiring careful optimization of conditions.

-

Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.[2]

-

Structure Solution and Refinement: The collected data are used to solve and refine the crystal structure, yielding the atomic coordinates and other crystallographic parameters.[6]

Hypothetical Crystallographic Data for a Polymorph of this compound

The following table presents hypothetical SCXRD data for a potential polymorph of the title compound, based on typical values for similar organic molecules.

| Parameter | Hypothetical Value |

| Chemical Formula | C₈H₆F₃NO₂ |

| Formula Weight | 205.14 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 11.8 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 1005 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.355 |

| Hydrogen Bonding | Intermolecular dimers via carboxylic acid groups |

Powder X-ray Diffraction (PXRD)

PXRD is a rapid and non-destructive technique used to analyze the crystalline nature of a bulk sample. Each crystalline solid has a unique PXRD pattern, making it an excellent tool for polymorph identification and purity assessment.

Experimental Protocol: PXRD

-

Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder.

-

Data Acquisition: The sample is irradiated with X-rays over a range of angles (2θ), and the diffraction pattern is recorded.

-

Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is compared to patterns from other batches or known polymorphs to identify the form and check for the presence of other crystalline phases.

Thermal Analysis: DSC and TGA

Thermal analysis techniques provide information about the physical and chemical changes that occur in a material as a function of temperature.

3.3.1. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and solid-solid phase transitions, providing insights into the relative thermodynamic stability of polymorphs.[5][7]

Experimental Protocol: DSC

-

Sample Preparation: A few milligrams of the sample are weighed into an aluminum pan, which is then sealed.

-

Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

Data Interpretation: Endothermic events (like melting or solid-solid transitions) and exothermic events (like crystallization) are observed as peaks in the DSC thermogram. For an enantiotropic system, the transition temperature can be identified, while for a monotropic system, the lower-melting form is always metastable.

3.3.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is primarily used to assess thermal stability and to determine if a crystal form is a solvate or a hydrate by detecting mass loss upon heating.[5]

Vibrational Spectroscopy: FT-IR and Raman

FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. Since polymorphs have different molecular conformations and/or intermolecular interactions (especially hydrogen bonding), they will exhibit distinct vibrational spectra.[8]

Experimental Protocol: FT-IR and Raman

-

Sample Preparation: For FT-IR, the sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. For Raman, the powdered sample is simply placed under the laser beam.

-

Spectral Acquisition: The spectra are collected over a specific range of wavenumbers.

-

Spectral Analysis: Differences in peak positions, intensities, and shapes in regions corresponding to key functional groups (e.g., N-H, C=O, O-H) can be used to differentiate between polymorphs.

Computational Modeling: Insights into Conformations and Interactions

Computational methods can provide valuable insights that complement experimental data.

Conformational Analysis

Conformational analysis involves calculating the potential energy of the molecule as a function of the rotation around its single bonds.[9][10] This can help identify low-energy conformers that are likely to be observed in different crystal forms. For this compound, rotation around the C-C bond connecting the benzoic acid to the ring and the C-N bond are of particular interest.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal.[11] It maps the different types of intermolecular contacts and their relative contributions to the overall crystal packing, which can help in understanding the stability of different polymorphs.

Integrated Analytical Workflow

A robust characterization of the polymorphism of this compound requires an integrated approach where data from multiple techniques are synthesized to build a complete picture. The following diagram illustrates a typical workflow.

Conclusion

The study of polymorphism is a cornerstone of modern drug development. For a promising molecule like this compound, a comprehensive understanding of its solid-state properties is not merely an academic exercise but a regulatory and commercial necessity. By employing a systematic and integrated approach encompassing polymorph screening, single-crystal and powder X-ray diffraction, thermal analysis, vibrational spectroscopy, and computational modeling, researchers can build a complete picture of the polymorphic landscape. This knowledge is crucial for selecting the optimal solid form for development, ensuring the final drug product's safety, efficacy, and quality.

References

- CoLab. (n.d.). Structure of a new crystal form of 2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid (flufenamic acid).

- Sigma-Aldrich. (n.d.). 2-Amino-4-trifluoromethylbenzoic acid.

-

Hu, R., Zhoujin, Y., Liu, M., Zhang, M., Parkin, S., Zhou, P., Wang, J., Yu, F., & Long, S. (2018). Solution growth and thermal treatment of crystals lead to two new forms of 2-((2,6-dimethylphenyl)amino)benzoic acid. RSC Advances, 8(28), 15459–15467. Retrieved from [Link]

- Allfluoro Pharmaceutical Co., Ltd. (n.d.). This compound, 402-13-1.

- Crescent Chemical Company. (n.d.). This compound.

-

Tobin, Z. M., & Masuda, J. D. (2011). A new polymorph of 2,6-bis(trifluoromethyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1054. Retrieved from [Link]

- ChemicalBook. (n.d.). This compound.

- ChemicalBook. (n.d.). This compound CAS#: 402-13-1.

- Guidechem. (n.d.). CAS 402-13-1 | this compound supply.

-

Houck, J. D., Peloquin, J. M., Brothers, J. T., Parkin, S., & Cobb, S. J. (2021). Synthesis and crystal structure of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate. IUCrData, 6(10), x211029. Retrieved from [Link]

-

Al-Hourani, B. J., Al-Awaida, W. A., Hammad, A. B., & Al-Jahmani, F. H. (2016). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. IUCrData, 1(6), x160913. Retrieved from [Link]

-

Liu, J.-X., & Lu, L.-D. (2012). 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1856. Retrieved from [Link]

-

Roy, S. (2007). The characterization of polymorphs by thermal analysis. Mettler Toledo UserCom, 1, 9-12. Retrieved from [Link]

- Chemistry LibreTexts. (2020). 8.2: Conformational Analysis.

-

Diehl, G. L., III, Je, L., & Tanski, J. M. (2019). Crystallographic and Spectroscopic Characterization of 4-Nitro-2-(Trifluoromethyl)benzoic Acid and 4-Nitro-3-(Trifluoromethyl)benzoic Acid. Acta Crystallographica Section E: Crystallographic Communications, 75(4), 496-501. Retrieved from [Link]

-

Abraham, R. J., Bardsley, B., Mobli, M., & Smith, R. J. (2004). Conformational analysis. Part 29.1 The conformational analysis of 2-substituted fluoro- and trifluoromethyl-benzaldehydes, acetophenones and methyl benzoates by the lanthanide induced shift (LIS) technique. Journal of the Chemical Society, Perkin Transactions 2, (4), 643-651. Retrieved from [Link]

-

Gracin, S., & Rasmuson, Å. C. (2004). Polymorphism and Crystallization of p-Aminobenzoic Acid. Crystal Growth & Design, 4(5), 1013-1023. Retrieved from [Link]

-

Hu, R., Zhoujin, Y., Liu, M., Zhang, M., Parkin, S., Zhou, P., Wang, J., Yu, F., & Long, S. (2018). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. CrystEngComm, 20(46), 7484-7493. Retrieved from [Link]

-

S. A. K. & R. O. G. P. (2015). Polymorphism in p-aminobenzoic acid. CrystEngComm, 17(42), 8032-8038. Retrieved from [Link]

-

Diehl, G. L., III, Je, L., & Tanski, J. M. (2019). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 4), 496–501. Retrieved from [Link]

-

Diehl, G. L., III, Je, L., & Tanski, J. M. (2019). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 4), 496–501. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). This compound AldrichCPR.

-

Honiball, S. L., & Focke, W. W. (2014). Characterizing the thermal phase behaviour of fipronil polymorphs. Journal of Thermal Analysis and Calorimetry, 117(2), 745-754. Retrieved from [Link]

- BenchChem. (n.d.). Conformational analysis and rotational barriers of 2-Fluorobenzoic acid.

-

Hu, R., Zhoujin, Y., Liu, M., Zhang, M., Parkin, S., Zhou, P., Wang, J., Yu, F., & Long, S. (2018). Solution growth and thermal treatment of crystals lead to two new forms of 2-((2,6-dimethylphenyl)amino)benzoic acid. RSC Advances, 8(28), 15459-15467. Retrieved from [Link]

-

Yusof, S. M., Jotani, M. M., Tiekink, E. R. T., & Tahir, M. I. M. (2021). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Malaysian Journal of Analytical Sciences, 25(1), 126-141. Retrieved from [Link]

-

de Moraes, L. S., & de Sousa, D. P. (2019). Comment on 'Solution growth and thermal treatment of crystals lead to two new forms of 2-((2,6-dimethylphenyl)amino)benzoic acid' by R. Hu, Y. Zhoujin, M. Liu, M. Zhang, S. Parkin, P. Zhou, J. Wang, F. Yu and S. Long, RSC Adv., 2018, 8, 15459. RSC Advances, 9(50), 29286–29289. Retrieved from [Link]

-

AZoM. (2015). Studying Polymorphs and Monitoring Polymorphic Transitions. Retrieved from [Link]

-

de Moraes, L. S., de Sousa, D. P., & Kennedy, A. R. (2021). The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. Molbank, 2021(4), M1281. Retrieved from [Link]

-

de Moraes, L. S., de Sousa, D. P., & Kennedy, A. R. (2021). The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. Molbank, 2021(4), M1281. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. Solution growth and thermal treatment of crystals lead to two new forms of 2-((2,6-dimethylphenyl)amino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solution growth and thermal treatment of crystals lead to two new forms of 2-((2,6-dimethylphenyl)amino)benzoic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. repository.up.ac.za [repository.up.ac.za]

- 6. A new polymorph of 2,6-bis(trifluoromethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. azom.com [azom.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis and crystal structure of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of 2-Amino-4-(trifluoromethyl)benzoic acid

An In-Depth Technical Guide to the Biological Activity of 2-Amino-4-(trifluoromethyl)benzoic Acid

Abstract

This compound, also known as 4-(Trifluoromethyl)anthranilic acid, is a fluorinated aromatic compound that has emerged as a critical structural motif and versatile building block in medicinal chemistry and drug discovery. The strategic placement of the amino and trifluoromethyl groups on the benzoic acid core imparts a unique combination of electronic properties, lipophilicity, and metabolic stability to its derivatives. This guide provides a comprehensive technical overview of the synthesis, characterized biological activities, and mechanistic underpinnings of compounds derived from this essential scaffold. It details its pivotal role in the development of novel anti-inflammatory, enzyme inhibitory, and antimicrobial agents, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of a Fluorinated Scaffold

This compound (CAS No. 402-13-1) is a crystalline solid that serves not merely as a synthetic intermediate but as a foundational component in the design of sophisticated bioactive molecules.[1] Its value is rooted in the physicochemical properties conferred by its distinct functional groups.

The trifluoromethyl (-CF3) group is a powerful bioisostere for a methyl group but with profoundly different electronic characteristics. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's:

-

Metabolic Stability: The C-F bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes, which can prolong the half-life of a drug.[1][2]

-

Binding Affinity: The -CF3 group can engage in unique, non-covalent interactions with protein targets, including dipole-dipole and orthogonal multipolar interactions, thereby improving binding potency and selectivity.

-

Membrane Permeability: Increased lipophilicity can improve a compound's ability to cross cellular membranes and reach its intended target.[3]

The amino (-NH2) and carboxylic acid (-COOH) groups provide reactive handles for synthetic elaboration, allowing for the construction of diverse chemical libraries through amide bond formation and other coupling reactions.[2] This versatility has established this compound as a privileged scaffold in modern drug discovery.[1][3][4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 402-13-1 | [6] |

| Molecular Formula | C₈H₆F₃NO₂ | [6] |

| Molecular Weight | 205.13 g/mol | [6] |

| Appearance | White to amber powder/crystalline solid | [1][3] |

| Melting Point | 174-176 °C | [3][6] |

| pKa | 4.43 ± 0.10 (Predicted) | [6] |

| Boiling Point | 296.0 ± 40.0 °C (Predicted) | [6] |

| Density | 1.489 ± 0.06 g/cm³ (Predicted) | [6] |

Synthesis of the Core Scaffold

The most common and efficient synthesis of this compound involves the reduction of its nitro precursor, 2-nitro-4-(trifluoromethyl)benzoic acid.[2][6] This transformation is typically achieved through catalytic hydrogenation.

Diagram 1: Synthesis of this compound

Caption: Catalytic reduction of the nitro group to an amine.

Experimental Protocol 1: Catalytic Hydrogenation

This protocol is based on established industrial synthesis methods.[6]

-

Vessel Preparation: Charge a suitable hydrogenation reactor with 2-nitro-4-(trifluoromethyl)benzoic acid (1.0 mol equivalent).

-

Solvent and Catalyst Addition: Add ethanol (approx. 4 L per mole of substrate) to dissolve the starting material. Carefully add 5% palladium on carbon (Pd/C) catalyst (approx. 3% by weight of the substrate).

-

Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas to 1-2.5 bar.

-

Reaction Conditions: Begin agitation and gradually increase the temperature from 10 °C to approximately 104 °C. The reaction is exothermic and should be monitored.

-

Monitoring and Completion: Monitor the reaction progress by hydrogen uptake. The reaction is typically complete within 2-4 hours.

-

Work-up: Cool the reactor to room temperature and carefully vent the hydrogen. Purge the vessel with nitrogen.

-

Isolation: Remove the catalyst by filtration through a pad of celite. Evaporate the solvent from the filtrate under reduced pressure.

-

Purification: The resulting light yellow solid is often of high purity (yields typically >99%) and can be used directly or recrystallized if necessary.[6]

Biological Activities of this compound Derivatives

While the core molecule itself is primarily a building block, its derivatives have demonstrated a wide spectrum of potent biological activities. The trifluoromethylanthranilic acid scaffold is a key component in molecules targeting inflammation, microbial infections, and cancer-related pathways.

Anti-inflammatory and Analgesic Activity

This is one of the most prominent areas of research for derivatives of this compound.[1][3] The scaffold is integral to the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) and agents that modulate inflammatory signaling pathways.

-

Mechanism of Action: Many derivatives function by inhibiting key inflammatory mediators. Studies on related structures show that they can suppress the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated immune cells.[7][8] The mechanism often involves the modulation of critical transcription factors such as NF-κB or the activation of the NRF2 antioxidant response pathway.[7][8]

-

NRF2 Activation: Some thiophene derivatives synthesized from related amino-benzoic acids have been shown to activate the NRF2 pathway.[7][8] NRF2 is a master regulator of the antioxidant response, and its activation leads to the expression of cytoprotective genes, which in turn suppresses the inflammatory cascade.

-

Prostaglandin Inhibition: The core structure is also found in potent and selective antagonists of prostaglandin receptors, such as the EP4 receptor, which is a key target for treating pain and inflammation.[9]

Diagram 2: Inflammatory Pathway Modulation

Caption: Derivative inhibiting NF-κB and activating the NRF2 pathway.

Antibacterial Activity

The incorporation of the 4-(trifluoromethyl)phenyl moiety, derived from the core acid, into heterocyclic systems like pyrazoles has yielded potent antibacterial agents.[10]

-

Target and Spectrum: These compounds show significant activity, particularly against Gram-positive bacteria, including challenging pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).[10]

-

Structure-Activity Relationship (SAR): Studies have shown that the trifluoromethyl group is crucial for potent activity.[10][11] Pyrazole derivatives featuring this group exhibit minimum inhibitory concentrations (MICs) in the low microgram-per-milliliter range. For example, fluoro-trifluoromethyl substituted aniline derivatives attached to a pyrazole core were among the most potent compounds in a tested series.[10]

Table 2: Antibacterial Activity of Representative Pyrazole Derivatives

| Compound Type | Target Organism | MIC (µg/mL) | Reference |

| Trifluoromethyl-substituted pyrazole | S. aureus | 0.78 - 3.12 | [10] |

| Fluoro-trifluoromethyl substituted aniline-pyrazole | S. aureus | < 1 | [10] |

| Trifluoromethoxy-substituted pyrazole | Gram-positives | ~2 | [11] |

Enzyme Inhibition

The electronic properties of the trifluoromethyl group make it a valuable feature in the design of specific enzyme inhibitors.[1]

-

Kinase Inhibition: While direct examples for this compound are emerging, related structures are key to VEGFR-2 inhibitors.[12] The trifluoromethylphenyl moiety often occupies a hydrophobic allosteric region of the kinase active site, contributing to high binding affinity.[12]

-

Metabolic Enzyme Inhibition: Derivatives have been investigated as inhibitors of retinoic acid-metabolizing enzymes, which are targets for dermatological conditions and cancer therapy.[13]

Key Experimental Workflows and Protocols

Validating the biological activity of novel derivatives requires robust and reproducible assays. Below are standard protocols relevant to the activities discussed.

Experimental Protocol 2: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated murine macrophage cells (RAW 264.7).

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound (derived from this compound) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known NSAID).

-

Inflammatory Stimulation: Stimulate the cells by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Nitrite Measurement (Griess Assay):

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes.

-

-